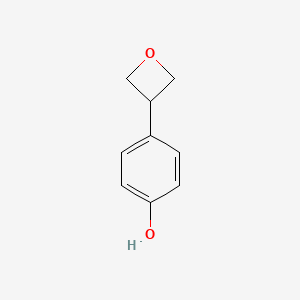

4-(Oxetan-3-yl)phenol

Description

Significance of the Oxetane (B1205548) Ring System in Contemporary Medicinal Chemistry and Drug Discovery

The oxetane ring has emerged as a valuable structural motif in modern medicinal chemistry, offering a range of benefits in drug design. acs.orgnih.gov Its small, polar, and three-dimensional nature makes it an attractive component for enhancing key drug-like properties. acs.orgnih.gov Medicinal chemists have increasingly turned to oxetanes to fine-tune characteristics such as aqueous solubility, metabolic stability, and lipophilicity. nih.govacs.org

Foundational Principles of Oxetane Structure and Conformational Dynamics Relevant to Chemical Design

The bond angles within the oxetane ring are strained, with the C-O-C angle being around 90.2°. acs.org This strain exposes the lone pairs of electrons on the oxygen atom, making oxetane an effective hydrogen-bond acceptor, often more so than other cyclic ethers and even some carbonyl groups. beilstein-journals.orgmdpi.com This hydrogen-bonding capacity is a critical aspect of its utility in drug design. mdpi.com Furthermore, the incorporation of an oxetane can alter the conformational dynamics of a larger molecule. For instance, in peptides, the replacement of a backbone carbonyl with a 3-amino oxetane has been shown to induce a kink in the helical axis and disrupt typical hydrogen bonding patterns, demonstrating its significant impact on molecular conformation. nih.govresearchgate.net

Strategic Importance of Phenolic Moieties in Pharmaceutical and Chemical Research

Phenolic moieties are fundamental structural units that are widespread in nature and are core components of numerous pharmaceutical agents. nsf.govacs.org The phenol (B47542) group, consisting of a hydroxyl group attached to an aromatic ring, can participate in a variety of intermolecular interactions, including hydrogen bonding (as both a donor and an acceptor) and π-π stacking. These interactions are crucial for the binding of drugs to their biological targets. epa.govnih.gov

The acidic nature of the phenolic proton allows for ionization at physiological pH, which can influence a compound's solubility, distribution, and ability to cross cell membranes. epa.gov Phenols are also known for their antioxidant properties, stemming from the ability of the phenol moiety to donate a hydrogen atom to scavenge free radicals. epa.govnih.gov This reactivity is harnessed in the design of various therapeutic agents. nih.gov In synthetic chemistry, the phenol group is a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecules. A comprehensive analysis of U.S. FDA-approved drugs revealed that 371 contain phenol or phenolic ether fragments, highlighting the enduring importance of this scaffold in drug development. acs.org

Contextual Overview of 4-(Oxetan-3-yl)phenol within the Landscape of Oxetane Derivatives

This compound integrates the advantageous features of both the oxetane ring and the phenol group. The oxetane is substituted at the 3-position, a common substitution pattern in medicinal chemistry due to synthetic accessibility and stability. acs.org This specific arrangement places the polar oxetane ring in conjugation with the aromatic phenol system, which can influence the electronic properties of the molecule.

The presence of the phenol group provides a site for further chemical modification, allowing this compound to serve as a valuable building block in the synthesis of more complex molecules. For example, it can be used in reactions such as etherification or esterification to attach other molecular fragments. The combination of the polar, three-dimensional oxetane and the flat, interactive phenol group creates a unique structural motif that can be explored for its potential in various applications, including the development of novel therapeutic agents and functional materials. Its structure is found within patented chemical scaffolds, indicating its relevance in intellectual property and drug discovery programs. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSMPXAZHUUVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315093 | |

| Record name | 4-(3-Oxetanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402565-90-5 | |

| Record name | 4-(3-Oxetanyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402565-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Oxetanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxetan 3 Yl Phenol and Its Analogues

Classical and Contemporary Approaches to Oxetane (B1205548) Ring Construction

The synthesis of the oxetane ring presents a significant challenge due to its inherent ring strain. acs.org A variety of methods have been developed to overcome this, ranging from traditional intramolecular cyclizations to modern catalytic strategies.

Intramolecular Cyclization Strategies for Four-Membered Heterocycles

A cornerstone of oxetane synthesis is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a similar substrate with a good leaving group. acs.orgthieme-connect.de This reaction is typically mediated by a base, which deprotonates the hydroxyl group to form an alkoxide that subsequently displaces the leaving group to close the ring. acs.org However, yields can sometimes be modest due to competing side reactions like fragmentation. thieme-connect.de

The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, represents a classical photochemical method for oxetane formation. magtech.com.cnacs.org While historically important, its application can be limited by issues of regioselectivity and the requirement for specialized equipment. acs.org More recent advancements include transition-metal-catalyzed cyclizations, which offer alternative pathways to these four-membered heterocycles. magtech.com.cn For example, oxidative cyclization of certain Michael adducts can selectively produce oxetane derivatives. acs.org

Nucleophilic Additions to Oxetan-3-one Precursors

A highly effective and common strategy for preparing 3-substituted oxetanes involves the nucleophilic addition of organometallic reagents to oxetan-3-one. acs.org This ketone serves as a versatile electrophile for creating a carbon-carbon bond at the 3-position of the oxetane ring.

For the synthesis of precursors to 4-(Oxetan-3-yl)phenol, an organometallic reagent derived from a protected phenol (B47542) is typically added to oxetan-3-one. For instance, a Grignard reagent, such as 4-(benzyloxy)phenylmagnesium bromide, can be added to oxetan-3-one to form a tertiary alcohol intermediate. mdpi.com This is a crucial step in building the carbon skeleton of the final product.

| Nucleophile Type | Example Reagent | Intermediate Product |

|---|---|---|

| Organolithium | 4-Lithio-1-(benzyloxy)benzene | 3-(4-(Benzyloxy)phenyl)oxetan-3-ol |

| Organomagnesium | 4-(Benzyloxy)phenylmagnesium bromide | 3-(4-(Benzyloxy)phenyl)oxetan-3-ol |

Friedel-Crafts Alkylation Reactions Incorporating Oxetane Scaffolds

The direct Friedel-Crafts alkylation of phenols with an oxetane electrophile offers a more convergent approach to this compound. In this reaction, an activated oxetane, such as a 3-aryl-oxetan-3-ol, reacts with a phenol in the presence of a Lewis or Brønsted acid catalyst. researchgate.netbeilstein-journals.org Lithium salts, such as lithium bis(trifluoromethanesulfonimide) (LiNTf2), have been shown to be effective catalysts for this transformation. researchgate.netd-nb.info

The regioselectivity of the Friedel-Crafts reaction is a critical consideration, with a preference for para-alkylation of the phenol. researchgate.net Interestingly, the reaction can be divergent, with electron-rich phenols favoring C-alkylation to form 3,3-diaryloxetanes, while electron-poor phenols may lead to O-alkylation. d-nb.inforesearchgate.net In some cases, intramolecular ring-opening of the oxetane can occur following an initial ortho-alkylation, leading to the formation of dihydrobenzofuran derivatives. beilstein-journals.orgd-nb.info

Targeted Synthesis of this compound through Phenol Functionalization

These synthetic routes focus on the strategic introduction of the phenol group onto a pre-existing oxetane core, often employing regioselective methods and protecting group chemistry to achieve the desired outcome.

Regioselective Derivatization of Oxetane Intermediates

The regioselective functionalization of oxetane intermediates is a powerful strategy for the synthesis of this compound. This can be achieved through SN2 reactions where a nucleophilic phenol attacks an oxetane bearing a leaving group at the 3-position, such as oxetan-3-yl 4-toluenesulfonate. thieme-connect.de

Modern cross-coupling reactions provide a more versatile and often higher-yielding approach. For example, a Suzuki-Miyaura coupling can be employed to connect an oxetane-containing boronic acid with a halogenated phenol derivative. This method allows for precise control over the point of connection between the two rings.

| Reaction Type | Oxetane Reagent | Phenol Reagent | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid | Aryl Halide | Palladium-based |

| SN2 Alkylation | Oxetan-3-yl 4-toluenesulfonate | 6-bromo-1H-indole | Cesium Carbonate |

Application of Protecting Group Chemistry in Phenolic Oxetane Synthesis

The acidic nature of the phenolic hydroxyl group necessitates the use of protecting groups during many synthetic steps to prevent unwanted side reactions. scirp.org The choice of protecting group is crucial and must be compatible with the reaction conditions of the synthesis and easily removable in a final step. scirp.org

Commonly used protecting groups for phenols include benzyl (B1604629) (Bn) ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which are typically cleaved under acidic conditions or with a fluoride (B91410) source. fluorochem.co.ukorganic-chemistry.org For instance, in a synthesis involving a nucleophilic addition to oxetan-3-one, 1-(benzyloxy)-4-bromobenzene can be used to form an organolithium reagent, which then reacts to form the desired carbon-carbon bond. mdpi.com The benzyl group is then removed in a later step to yield the final this compound. mdpi.com

| Protecting Group | Abbreviation | Typical Deprotection Method |

|---|---|---|

| Benzyl | Bn | Hydrogenolysis (H2, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) or acid |

| para-Methoxybenzyl | PMB | Oxidative cleavage |

Advanced Coupling and Transformation Reactions for Diversifying the this compound Core

The this compound scaffold serves as a versatile platform for the development of novel chemical entities. Advanced synthetic methodologies, including cross-coupling and transformation reactions, are instrumental in diversifying this core structure, enabling the exploration of a wider chemical space for various applications.

Palladium-Catalyzed Cross-Coupling Methods for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing efficient pathways for the arylation of the this compound core. These methods allow for the introduction of a variety of aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting analogues.

One of the most prominent methods for C-N bond formation is the Buchwald-Hartwig amination. libretexts.orgacs.org This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. researchgate.net

In the context of diversifying the this compound core, the phenolic hydroxyl group can be converted to a triflate, which then serves as a substrate for Buchwald-Hartwig amination. For instance, the triflate of a 4-(3-phenyloxetan-3-yl)phenol derivative can be coupled with various arylamines using a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine ligand like XPhos, and a base such as cesium carbonate (Cs₂CO₃). semanticscholar.org This approach has been successfully employed to synthesize a range of N-arylated 4-(oxetan-3-yl)aniline (B572106) analogues. semanticscholar.org

The following table summarizes representative conditions for the Buchwald-Hartwig amination of a triflate-activated this compound derivative.

| Aryl Triflates | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref |

| 4-(3-phenyloxetan-3-yl)phenyl trifluoromethanesulfonate (B1224126) | Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 85 | semanticscholar.org |

| 4-(3-phenyloxetan-3-yl)phenyl trifluoromethanesulfonate | 4-fluoroaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 82 | semanticscholar.org |

| 4-(3-phenyloxetan-3-yl)phenyl trifluoromethanesulfonate | 4-methoxyaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 88 | semanticscholar.org |

This table is representative and compiled from general knowledge of Buchwald-Hartwig amination reactions and specific examples on related scaffolds.

Similarly, palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl substituents. rsc.org In this case, the triflate of this compound can be coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

Brønsted Acid-Catalyzed Etherification Pathways

Brønsted acid-catalyzed reactions provide a metal-free alternative for the functionalization of the this compound core, particularly for the formation of ether linkages. This method is advantageous as it often proceeds under mild conditions and avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org

The etherification of 3-aryl-oxetan-3-ols with various alcohols can be effectively catalyzed by a Brønsted acid. rsc.org This reaction proceeds through the formation of a stabilized oxetane carbocation intermediate upon protonation of the tertiary alcohol by the Brønsted acid. Subsequent nucleophilic attack by an alcohol on this carbocation, followed by deprotonation, yields the corresponding 3-alkoxy-3-aryloxetane. rsc.org This strategy has been successfully applied to synthesize a variety of oxetane ethers. rsc.orgbeilstein-journals.org

For the diversification of the this compound core, a precursor such as 3-(4-hydroxyphenyl)oxetan-3-ol (B3012251) can be reacted with a range of primary and secondary alcohols in the presence of a catalytic amount of a Brønsted acid like triflic acid (TfOH) or triflimide (Tf₂NH). rsc.orgresearchgate.net The phenolic hydroxyl group may require protection depending on the reaction conditions and the specific alcohol used.

A representative reaction scheme is shown below:

The reaction tolerates a variety of functional groups on the alcohol, allowing for the introduction of diverse side chains. rsc.org

Gold-Catalyzed Synthesis of Oxetan-3-ones as Precursors

Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling unique transformations under mild conditions. A notable application in the context of oxetane chemistry is the gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols. organic-chemistry.orgnih.gov These oxetan-3-ones are valuable precursors that can be converted to this compound and its analogues through subsequent reactions.

The gold-catalyzed reaction involves an intermolecular oxidation of the alkyne moiety of a propargylic alcohol to form a highly reactive α-oxo gold carbene intermediate. rsc.orgnih.gov This intermediate then undergoes an intramolecular O-H insertion, leading to the formation of the strained four-membered oxetane ring. organic-chemistry.orgnih.gov This method is advantageous as it avoids the use of hazardous reagents like diazo ketones, which are traditionally used to generate α-oxo carbenes. nih.gov

The reaction is typically catalyzed by a gold(I) complex, such as (2-biphenyl)Cy₂PAuNTf₂, in the presence of an acid co-catalyst like triflimide (Tf₂NH). organic-chemistry.org The reaction proceeds efficiently in an "open flask" environment, without the need for strict exclusion of air or moisture. nih.gov

| Propargylic Alcohol Substrate | Gold Catalyst | Oxidant/Co-catalyst | Solvent | Temp. | Yield (%) | Ref |

| Propargyl alcohol | (2-biphenyl)Cy₂PAuNTf₂ | HNTf₂ | DCE | rt | 71 | organic-chemistry.org |

| 1-ethynylcyclohexanol | (2-biphenyl)Cy₂PAuNTf₂ | HNTf₂ | DCE | rt | 81 | organic-chemistry.org |

| 3-phenyl-1-propyn-3-ol | (2-biphenyl)Cy₂PAuNTf₂ | HNTf₂ | DCE | rt | 75 | organic-chemistry.org |

DCE = 1,2-dichloroethane; rt = room temperature. This table is based on reported findings for the synthesis of oxetan-3-ones. organic-chemistry.org

The resulting oxetan-3-one can then be subjected to a Grignard reaction with a protected 4-bromophenyllithium, followed by deprotection and reduction, to afford this compound.

Solid-Phase Synthesis Techniques for Oxetane Scaffolds

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of compounds by anchoring a starting material to a solid support, performing a series of reactions, and then cleaving the final product from the support. ucl.ac.uk This technique simplifies purification, as excess reagents and byproducts can be washed away after each step.

The Merrifield resin, a chloromethylated polystyrene, is a commonly used solid support for this purpose. peptide.com In the context of oxetane synthesis, a diol precursor can be attached to the resin. ucl.ac.uk For example, a diol can be mono-activated as a sulfonate ester and then undergo an intramolecular cyclization to form the oxetane ring while still attached to the solid support. Subsequent cleavage from the resin releases the desired oxetane-containing molecule. ucl.ac.uk

This approach has been particularly well-developed for the synthesis of oxetane-modified peptides, where oxetane-containing dipeptide building blocks are incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. acs.orgacs.org The oxetane unit is introduced as a bioisosteric replacement for an amide carbonyl group, which can improve the pharmacokinetic properties of the peptide. acs.org The synthesis typically involves the preparation of an Fmoc-protected oxetane-containing dipeptide building block in solution, which is then coupled to a growing peptide chain on a solid support. acs.org

The general strategy for solid-phase synthesis of oxetane scaffolds can be summarized as follows:

Attachment: A suitable precursor molecule, such as a diol or a protected amino acid, is covalently linked to a solid support (e.g., Merrifield resin).

Reaction Sequence: The resin-bound substrate is subjected to one or more chemical transformations to construct or modify the oxetane ring.

Cleavage: The final oxetane-containing product is cleaved from the solid support, typically by treatment with a strong acid like trifluoroacetic acid (TFA). acs.org

This methodology allows for the efficient and systematic synthesis of a wide range of oxetane-containing molecules for screening and lead optimization in drug discovery programs. rsc.org

Chemical Reactivity and Transformational Pathways of 4 Oxetan 3 Yl Phenol Derivatives

Investigation of Oxetane (B1205548) Ring-Opening Mechanisms

The inherent ring strain of the oxetane moiety, approximately 106 kJ/mol, makes it susceptible to ring-opening reactions under specific conditions, proceeding through different mechanisms depending on the reagents employed. nih.govacs.org

Acid-Mediated Ring Fission and Subsequent Rearrangements

Under acidic conditions, the oxetane ring of 4-(Oxetan-3-yl)phenol derivatives can be activated towards nucleophilic attack. Brønsted or Lewis acids can protonate or coordinate to the oxetane oxygen, facilitating ring cleavage. nih.govresearchgate.net For instance, the treatment of 3-aryloxetan-3-ols with a Brønsted acid like HNTf2 can activate the oxetanol to form an oxetane carbocation. nih.gov This carbocationic intermediate can then be trapped by nucleophiles. In the context of this compound, an intramolecular reaction is plausible where the phenolic oxygen acts as the nucleophile, leading to the formation of dihydrobenzofuran derivatives. nih.govnih.gov

The stability of the resulting carbocation is a key factor in these rearrangements. The presence of the electron-donating phenol (B47542) group at the 4-position can stabilize a benzylic carbocation at the 3-position of the oxetane ring, potentially influencing the regioselectivity of the ring-opening. chemrxiv.org However, strong acidic conditions can also lead to polymerization of the oxetane. nih.gov

Nucleophilic Attack and Selective Cleavage of the Oxetane Heterocycle

The oxetane ring can also be opened by direct nucleophilic attack, a reaction whose regioselectivity is governed by both steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn However, in 3-substituted oxetanes like this compound, the presence of the aryl group can direct the nucleophilic attack.

For example, soft carbon nucleophiles can be employed for C-C bond formation via ring-opening. acs.orgresearchgate.net The use of catalysts, such as those based on lithium or other metals, can facilitate these reactions. nih.govacs.org The reaction of 3-aryloxetanes with sources of bromide, like TMSBr, can lead to the formation of 1,3-bromohydrins, which are versatile synthetic intermediates. acs.org The phenolic hydroxyl group in this compound could potentially influence the course of these reactions, either by acting as an internal nucleophile or by modifying the electronic properties of the oxetane ring.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization via Esterification and Etherification Reactions

The phenolic -OH group can be readily converted into esters and ethers. Esterification can be achieved using various methods, including reaction with acyl chlorides or anhydrides in the presence of a base. nih.govarkat-usa.org Pivalic anhydride (B1165640) has been used for the esterification of phenols with carboxylic acids. arkat-usa.org The weaker nucleophilicity of phenols compared to alcohols often necessitates the use of more reactive acylating agents or catalysts. arkat-usa.orgrsc.org Transesterification of aryl esters with phenols, catalyzed by earth-abundant metals, also provides a route to phenolic esters. rsc.orgrsc.org

Etherification of the phenolic hydroxyl is commonly accomplished through the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile towards an alkyl halide. wikipedia.org Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate is another modern approach. frontiersin.org Additionally, copper-catalyzed etherification of phenols with arylboronic acids offers a method for forming diaryl ethers. researchgate.net These reactions are generally compatible with a variety of functional groups, suggesting they would be applicable to the this compound scaffold. nih.govtandfonline.com

Table 1: Representative Esterification and Etherification Reactions of Phenols

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid, Pivalic Anhydride, Na2S2O3 | Phenolic Ester | arkat-usa.org |

| Etherification (Williamson) | Alkyl Halide, Base | Aryl Alkyl Ether | wikipedia.org |

| Etherification (Ullmann) | Aryl Halide, Copper Catalyst | Diaryl Ether | wikipedia.org |

| Palladium-Catalyzed Allylic Etherification | Vinyl Ethylene Carbonate, PdCl2(dppf), Cs2CO3 | Aryl Allyl Ether | frontiersin.org |

Oxidation Pathways of the Phenol Moiety

The phenol group is susceptible to oxidation, and the outcome of the reaction can be controlled by the choice of oxidant and reaction conditions. nih.gov Aerobic oxidation of phenols catalyzed by copper complexes can lead to various products, including ortho-quinones and biphenols, depending on the specific catalyst system and reaction parameters. nih.gov The electronic nature of substituents on the phenol ring can influence the selectivity between different oxidation pathways. nih.gov Oxidation of phenols can also be initiated by photo-excited aromatic ketones, proceeding through an electron transfer mechanism. researchgate.net The presence of the oxetane substituent at the para position would likely influence the electronic properties of the phenol and thus its oxidation potential.

Interconversion of Functional Groups and Scaffold Modifications

Beyond reactions at the oxetane and phenol groups, broader modifications of the this compound scaffold are possible, enabling the synthesis of diverse analogs. Functional group interconversion (FGI) is a key strategy in organic synthesis for converting one functional group into another. acs.orgresearchgate.net

For example, the phenolic hydroxyl group can be converted to other functionalities. One such transformation involves its conversion to a triflate, which is an excellent leaving group for cross-coupling reactions. mdpi.com This allows for the introduction of various substituents at the phenolic position via reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling. nih.govmdpi.com

Furthermore, the entire this compound scaffold can be built up or modified through strategic bond formations. For instance, Friedel-Crafts reactions on oxetan-3-ols with phenols can be used to construct the 3,3-diaryloxetane core. nih.gov The resulting derivatives can then undergo further transformations. nih.gov Radical functionalization of benzylic C-H bonds on 3-aryloxetanes offers another route to introduce new substituents at the 3-position of the oxetane ring. chemrxiv.orgchemrxiv.org

Preparation of Sulfonate Derivatives for Further Coupling

The conversion of the phenolic hydroxyl group of this compound derivatives into a sulfonate ester is a critical activation step for subsequent cross-coupling reactions. Sulfonates, such as trifluoromethanesulfonates (triflates) and toluenesulfonates (tosylates), are excellent leaving groups, facilitating reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.

A common method for synthesizing sulfonate derivatives involves reacting the corresponding phenol with a sulfonylating agent in the presence of a base. For instance, 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol can be converted to its triflate derivative using triflic anhydride and pyridine (B92270) in dichloromethane. mdpi.com This transformation is often high-yielding, providing a stable intermediate for further diversification. mdpi.comrsc.org The resulting triflate is a versatile intermediate for palladium-catalyzed cross-coupling processes. rsc.org

These activated phenol derivatives serve as electrophilic partners in various cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. mdpi.comlibretexts.org For example, the triflate of a this compound derivative can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to generate biaryl structures. mdpi.comorganic-chemistry.org Similarly, nickel-catalyzed Suzuki-Miyaura couplings of phenol derivatives have been developed, offering an alternative to palladium-based systems. mdpi.com

The choice of catalyst, ligands, and base is crucial for the success of these coupling reactions. For instance, a catalyst system composed of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand like XPhos or BINAP, with a base such as cesium carbonate, is effective for the Buchwald-Hartwig amination of aryl triflates. mdpi.comnih.gov

Table 1: Synthesis of Sulfonate Derivatives and Subsequent Coupling Reactions

| Starting Material | Reagents and Conditions | Product | Application |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | Triflic anhydride, pyridine, CH₂Cl₂ | 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenyl trifluoromethanesulfonate (B1224126) mdpi.com | Intermediate for Buchwald-Hartwig and Suzuki couplings mdpi.comacs.org |

| Oxetan-3-yl 4-toluenesulfonate | 6-bromo-1H-indole, Cs₂CO₃, DMF | 6-bromo-1-(oxetan-3-yl)-1H-indole thieme-connect.de | SN2 substitution for synthesis of N-substituted oxetanes thieme-connect.de |

| 4-hydroxyacetophenone | Phenylboronic acid, TsF, trans-NiCl(o-Tol)(PCy₃)₂, K₃PO₄·3H₂O | 4-acetylbiphenyl | Nickel-catalyzed Suzuki coupling mdpi.com |

Catalytic Hydrogenation and De-protection Strategies

Catalytic hydrogenation is a widely employed method for the reduction of aromatic rings and the removal of protecting groups in the synthesis of this compound derivatives. The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation process.

For the de-protection of benzyl (B1604629) ethers, a common protecting group for phenols, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard and efficient method. mdpi.comnih.gov This reaction is typically carried out at room temperature in a solvent mixture such as ethanol (B145695) and acetonitrile, leading to the desired phenol in quantitative yields. mdpi.comnih.gov

The hydrogenation of the phenol ring itself to form the corresponding cyclohexanol (B46403) or cyclohexanone (B45756) derivative is another important transformation. The diastereoselectivity of this reaction can be controlled by the choice of catalyst. For instance, heterogeneous palladium catalysts can favor the formation of trans-cyclohexanols from phenol derivatives, a strategically important transformation as arene hydrogenation often yields the cis-isomer. nih.gov Conversely, rhodium-based catalysts can be used to selectively produce the cis-isomers. nih.gov The selective hydrogenation of phenols to cyclohexanones can also be achieved under specific conditions. nih.govrsc.org

The reaction conditions, including temperature and hydrogen pressure, play a significant role in the outcome of the hydrogenation. For example, the hydrogenation of catechol and guaiacol, lignin-derived phenolic compounds, can be effectively catalyzed by a Pd/Al₂O₃-TiO₂ catalyst at temperatures around 100°C and hydrogen pressures of 2-5 MPa. bohrium.com

Table 2: Catalytic Hydrogenation and De-protection of this compound Derivatives

| Substrate | Catalyst | Reagents and Conditions | Product | Key Transformation |

| Benzyl ether of a this compound derivative | 10% Pd/C | H₂, ethanol/acetonitrile, 25°C | This compound derivative | Benzyl ether deprotection mdpi.comnih.gov |

| p-tert-butylphenol | Heterogeneous Palladium on Alumina | H₂ | trans-4-tert-butylcyclohexanol | trans-selective arene hydrogenation nih.gov |

| Phenol | Supported Rhodium and/or Ruthenium catalyst | H₂, CO₂ | Cyclohexanol and Cyclohexanone | Efficient phenol hydrogenation at lower temperatures google.com |

Formation of Amines and Other Nitrogen-Containing Analogues

The introduction of nitrogen-containing functional groups is a key strategy for modifying the properties of this compound derivatives, often leading to compounds with interesting biological activities. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. libretexts.orgorganic-chemistry.org

This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. libretexts.orgorganic-chemistry.orgacs.org For example, the triflate derivative of a this compound can be reacted with various arylamines using a catalyst system composed of Pd(OAc)₂ and a ligand such as XPhos or BINAP, with Cs₂CO₃ as the base. mdpi.comnih.gov This methodology has been successfully applied to synthesize a series of N-arylamine oxetane derivatives. mdpi.com

Another approach to synthesizing amines involves the reductive amination of ketones. For instance, ketones can be treated with ammonia (B1221849) in the presence of titanium(IV) isopropoxide, followed by in situ reduction with sodium borohydride (B1222165) to yield primary amines. organic-chemistry.org Furthermore, 3-azidooxetane, which can be synthesized from oxetane-3-yl sulfonates, serves as a precursor for 3-aminooxetane, a valuable building block for further functionalization. uni-muenchen.de

The synthesis of other nitrogen-containing heterocycles is also possible. For example, 3-(nitromethylene)oxetane (B1440973) can react with 5-azido-1H-tetrazole to form 5-azido-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole. uni-muenchen.de

Table 3: Synthesis of Amines and Nitrogen-Containing Analogues

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenyl trifluoromethanesulfonate | Arylamine, Pd(OAc)₂, XPhos or BINAP, Cs₂CO₃ | N-aryl-4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)aniline derivative | Buchwald-Hartwig Amination mdpi.comnih.gov |

| Ketone | NH₃, Ti(OⁱPr)₄, NaBH₄ | Primary amine | Reductive Amination organic-chemistry.org |

| Oxetan-3-yl 4-toluenesulfonate | 6-bromo-1H-indole, Cs₂CO₃, DMF | 6-bromo-1-(oxetan-3-yl)-1H-indole | N-alkylation thieme-connect.de |

| 3-(Nitromethylene)oxetane | 5-azido-1H-tetrazole, acetonitrile | 5-azido-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole | Michael Addition uni-muenchen.de |

Spectroscopic and Structural Elucidation of 4 Oxetan 3 Yl Phenol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity within a molecule. In analogues of 4-(Oxetan-3-yl)phenol, the spectra exhibit characteristic signals for both the aromatic phenol (B47542) ring and the aliphatic oxetane (B1205548) moiety.

The protons on the oxetane ring typically appear as multiplets or distinct doublets in the upfield region of the spectrum. For instance, in 3-substituted oxetanes, the methylene (B1212753) protons (-CH₂-) at positions 2 and 4 of the oxetane ring often present as doublets due to geminal coupling. mdpi.com In the case of 3-(4-(benzyloxy)phenyl)oxetan-3-ol, the methylene protons of the oxetane ring appear as a multiplet between 4.86 and 4.91 ppm. mdpi.com

The aromatic protons on the phenol ring are observed further downfield, typically between 6.5 and 8.0 ppm. Their splitting patterns (e.g., doublets, triplets, or multiplets) depend on the substitution pattern of the aromatic ring. For a 1,4-disubstituted (para) phenol ring, two distinct doublets are expected, corresponding to the protons ortho and meta to the hydroxyl group. In the analogue 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol, the aromatic protons appear as doublets and multiplets in the range of 6.78 to 7.42 ppm. mdpi.com The phenolic hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for an Analogue of this compound Analogue: 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol in CDCl₃ mdpi.com

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.36–7.42 | m | 5H | Aromatic protons (benzyl) |

| 7.05–7.15 | m | 4H | Aromatic protons |

| 6.94–6.98 | d, J = 8.0 Hz | 2H | Aromatic protons |

| 6.78–6.82 | d, J = 8.0 Hz | 2H | Aromatic protons |

| 5.21 | s | 4H | Oxetane -CH₂- |

Note: 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet. J represents the coupling constant in Hertz.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound analogues, the carbon atoms of the oxetane ring are typically found in the range of 40-85 ppm. The C3 carbon, being substituted, will have a chemical shift influenced by the attached groups. The methylene carbons (C2 and C4) of the oxetane ring in 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol, for example, show a signal at 85.2 ppm. mdpi.com The carbon attached to the oxygen atom (C-O) within the ring appears significantly downfield compared to a standard alkane carbon.

The aromatic carbons of the phenol ring resonate between 110 and 160 ppm. The carbon atom bearing the hydroxyl group (C-OH) is typically observed around 155-160 ppm, while the other substituted and unsubstituted carbons appear at slightly higher fields. researchgate.net For example, in 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol, the aromatic carbons appear at various shifts including 114.9, 115.5, 127.6, 127.8, 127.9, 128.2, 128.8, 137.1, 138.3, 138.5, 154.4, and 157.6 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for an Analogue of this compound Analogue: 3-(4-(benzyloxy)phenyl)oxetan-3-ol in CDCl₃ mdpi.com

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 158.6 | Aromatic C-O (benzyloxy) |

| 136.9, 134.9 | Aromatic C (quaternary) |

| 128.8, 128.2, 127.6, 126.1, 115.2 | Aromatic CH |

| 85.7 | Oxetane C2/C4 |

| 75.8 | Oxetane C3-OH |

Proton Nuclear Magnetic Resonance (1H NMR) Data Interpretation

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

ESI-MS is a soft ionization technique particularly well-suited for polar molecules like phenols. It typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

For analogues of this compound, ESI-MS analysis in negative ion mode commonly shows a prominent peak corresponding to the [M-H]⁻ ion, confirming the calculated molecular weight. For example, the ESI-MS spectrum of 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol (calculated molecular weight for C₂₂H₂₀O₃: 332.14) displays a found [M-H]⁻ ion at m/z 331.1. mdpi.com Similarly, other derivatives show corresponding deprotonated molecules, which is a characteristic feature for phenolic compounds. mdpi.comacs.org

Table 3: ESI-MS Data for Various Analogues of this compound

| Compound | Molecular Formula | Calculated Mass | Found Ion [M-H]⁻ | Reference |

|---|---|---|---|---|

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | C₂₂H₂₀O₃ | 332.14 | 331.1 | mdpi.com |

| 4-((4-(3-(4-hydroxyphenyl)oxetan-3-yl)phenyl)amino)benzonitrile | C₂₂H₁₈N₂O₂ | 342.1 | 341.1 | mdpi.com |

X-ray Crystallography in Determining Solid-State Conformation and Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The oxetane ring is known to have a puckered conformation rather than being perfectly planar, with a puckering angle that can be influenced by its substituents. redalyc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.netmdpi.com These two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.

For this compound analogues, the IR spectrum typically shows a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

A key feature for this class of compounds is the vibration of the oxetane ring. The characteristic C-O-C (ether) stretching vibrations of the oxetane ring are expected to appear in the fingerprint region of the IR spectrum, typically around 950-1150 cm⁻¹. For example, an IR spectrum for (2-bromo-6,7,8,9-tetrahydro-5H-benzoannulene-5,5-diyl)dimethanol showed strong absorptions related to alcohol and ether functionalities. mdpi.com

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon backbone of the aromatic ring and the oxetane moiety. The combination of IR and Raman data allows for a comprehensive characterization of the functional groups present in this compound and its analogues.

Table 4: General IR Absorption Frequencies for Functional Groups in this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, H-bonded | 3200–3600 (broad) |

| Aromatic C-H | Stretching | 3000–3100 |

| Aliphatic C-H (Oxetane) | Stretching | 2850–3000 |

| Aromatic C=C | Stretching | 1450–1600 |

| Phenolic C-O | Stretching | 1200–1260 |

| Oxetane C-O-C | Asymmetric Stretching | ~1150-1085 |

Structure Activity Relationship Sar Studies and Rational Design Principles for 4 Oxetan 3 Yl Phenol Scaffolds

Impact of Oxetane (B1205548) Introduction on Molecular Properties and Biological Function

The introduction of an oxetane ring, a four-membered cyclic ether, can profoundly alter a molecule's properties, including its lipophilicity, solubility, metabolic stability, and hydrogen bonding capacity. acs.orgresearchgate.net These modifications are often beneficial for optimizing drug-like characteristics. nih.govacs.org

Influence on Lipophilicity and Aqueous Solubility Profiles

A primary driver for incorporating oxetanes into drug candidates is to mitigate high lipophilicity, a common liability that can lead to poor solubility and increased metabolic degradation. u-tokyo.ac.jp The replacement of a lipophilic group, such as a gem-dimethyl group, with a more polar oxetane can significantly decrease the calculated logarithm of the partition coefficient (cLogP), a measure of lipophilicity. acs.orgbeilstein-journals.org This reduction in lipophilicity generally translates to an enhancement in aqueous solubility. researchgate.netnih.gov

Studies have shown that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.net This is attributed to the polar nature of the ether oxygen within the strained four-membered ring. acs.org The increased three-dimensionality and polarity of the oxetane scaffold can disrupt crystal lattice packing and improve solvation, leading to better solubility profiles. nih.govacs.org

Table 1: Comparison of Physicochemical Properties of Matched Pairs

| Parent Compound | Oxetane-Containing Analog | Property Change | Reference |

|---|---|---|---|

| gem-Dimethyl Analog | Oxetane Analog | Decreased Lipophilicity (cLogP) | beilstein-journals.org |

| gem-Dimethyl Analog | Oxetane Analog | Increased Aqueous Solubility | researchgate.net |

| Carbonyl Analog | Oxetane Analog | Generally Increased Hydrophilicity | u-tokyo.ac.jp |

| Carbonyl Analog | Oxetane Analog | Variable Effect on Solubility | acs.org |

Enhancement of Metabolic Stability and Resistance to Degradation

Metabolic instability is a major hurdle in drug development. The introduction of an oxetane ring can serve as a strategy to block metabolically labile sites within a molecule. nih.govbeilstein-journals.org For instance, replacing a metabolically vulnerable gem-dimethyl group with a more robust oxetane can significantly improve metabolic stability. acs.orgu-tokyo.ac.jp The oxetane ring itself is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to many alkyl groups. acs.org

Research has demonstrated that oxetane-containing compounds often exhibit lower intrinsic clearance rates in human liver microsomes (HLM) compared to their gem-dimethyl or carbonyl counterparts, indicating enhanced metabolic stability. acs.orgu-tokyo.ac.jp This stability is attributed to the inherent properties of the oxetane ring, which is less susceptible to enzymatic attack. beilstein-journals.org

Table 2: Metabolic Stability of Oxetane Analogs Compared to Parent Compounds

| Compound Type | Intrinsic Clearance (hCLint) | Key Finding | Reference |

|---|---|---|---|

| gem-Dimethyl Analogs | Higher | Oxetanes are generally more metabolically stable. | u-tokyo.ac.jp |

| Carbonyl Analogs | Higher in many cases | Oxetanes can be a metabolically robust replacement. | u-tokyo.ac.jp |

| Oxetane Analogs | Lower to Modest | Tend to have a low proclivity towards metabolic degradation. | u-tokyo.ac.jp |

Modulation of Hydrogen Bond Acceptor Properties

The oxygen atom in the oxetane ring is a competent hydrogen bond acceptor. beilstein-journals.orgmdpi.com Due to the ring strain in the four-membered ring, the oxygen lone pairs are more exposed, making oxetanes effective hydrogen bond acceptors, often more so than other cyclic ethers like tetrahydrofuran (B95107) (THF). acs.orgbeilstein-journals.org

The hydrogen-bond-accepting ability of oxetanes is comparable to that of many carbonyl functional groups, including aliphatic ketones, aldehydes, and esters. acs.orgmdpi.com This property is crucial as it allows the oxetane to mimic the hydrogen bonding interactions of a carbonyl group in a receptor's binding pocket, while often conferring improved metabolic stability. beilstein-journals.orgbeilstein-journals.org Only more potent hydrogen bond acceptors like amides consistently outperform oxetanes in this regard. acs.org

4-(Oxetan-3-yl)phenol as a Bioisosteric Replacement for Carbonyl and Gem-Dimethyl Groups

Bioisosterism, the strategy of replacing one functional group with another that has similar steric and electronic properties to improve a molecule's characteristics, is a cornerstone of medicinal chemistry. The this compound scaffold exemplifies the successful application of the oxetane moiety as a bioisostere for carbonyl and gem-dimethyl groups. researchgate.netbeilstein-journals.org

Mimicry of Polar and Steric Features

The oxetane ring is sterically similar in volume to a gem-dimethyl group. beilstein-journals.orgnih.gov This allows for the introduction of steric bulk to fill a binding pocket or to shield a metabolically susceptible part of a molecule without the associated increase in lipophilicity that comes with a gem-dimethyl group. nih.govbeilstein-journals.org

As a carbonyl bioisostere, the 3-substituted oxetane in the this compound scaffold can replicate the key polar interactions of a carbonyl group. beilstein-journals.orgmdpi.com The spatial orientation of the oxetane's oxygen lone pairs is similar to that of a carbonyl oxygen, allowing it to engage in similar hydrogen bonding interactions with biological targets. beilstein-journals.orgnih.gov This mimicry enables the replacement of a potentially reactive or metabolically labile carbonyl group with a more stable oxetane ring, while preserving biological activity. nih.govbeilstein-journals.org

Design Strategies for Overcoming Metabolic "Soft Spots"

A key rational design principle for employing the this compound scaffold is to address metabolic liabilities, or "soft spots," in a lead compound. nih.govbeilstein-journals.org The gem-dimethyl group, often introduced to block metabolism at a specific position, can itself become a site of oxidation or can undesirably increase lipophilicity. beilstein-journals.orgbeilstein-journals.org Replacing this group with an oxetane maintains the steric blocking effect while introducing polarity and enhancing metabolic stability. u-tokyo.ac.jpbeilstein-journals.org

Similarly, carbonyl groups are susceptible to reduction or other metabolic transformations. Substituting a carbonyl with an oxetane can circumvent these metabolic pathways. nih.govbeilstein-journals.org The increased metabolic robustness of the oxetane ring makes the this compound scaffold an attractive choice for medicinal chemists aiming to design drug candidates with improved pharmacokinetic profiles. acs.orgnih.gov

Structure-Activity Relationships of Substituted this compound Derivatives in Kinase Inhibition

The this compound scaffold has emerged as a valuable motif in the design of kinase inhibitors. The oxetane ring, a four-membered cyclic ether, is considered a nonclassical isostere of a carbonyl group. mdpi.comnih.gov Its high polarity and capacity to act as a hydrogen bond acceptor make it an attractive feature for interacting with the hinge region of protein kinases, a critical area for ATP binding. nih.gov The inherent strain in the C-O-C bond of the oxetane ring exposes the lone pairs of the oxygen atom, making it a more effective hydrogen-bond acceptor than other cyclic ethers. mdpi.comnih.gov This section will delve into the structure-activity relationships (SAR) of substituted this compound derivatives, focusing on how different substituents on the aryl ring influence their kinase inhibitory activity.

Effects of Electron-Withdrawing and Electron-Donating Groups on Aryl Ring

The electronic properties of substituents on the aryl ring of this compound derivatives play a crucial role in their interaction with kinases. Studies on a series of 4-(3-phenyloxetan-3-yl)phenol derivatives have provided insights into how electron-withdrawing and electron-donating groups affect their binding affinity to specific kinases, such as Calcium/calmodulin-dependent protein kinase I gamma (CAMK1G).

Research has shown that electron-withdrawing groups on the aryl ring are generally well-tolerated and can even be beneficial for kinase interaction. mdpi.comnih.gov For instance, derivatives with a 4-trifluoromethyl (4-CF3) or a 4-cyano (4-CN) group on the phenyl ring demonstrated significant thermal stabilization of CAMK1G, indicating a strong interaction. mdpi.comnih.gov In contrast, the presence of an electron-donating group, such as a 4-methoxy (4-OCH3) group, was found to be detrimental to the interaction with CAMK1G. mdpi.comnih.gov Similarly, the introduction of a 2,4-difluoro substitution on the aryl ring also negatively impacted the binding to this particular kinase. mdpi.comnih.gov

These findings suggest that the electronic nature of the substituent directly influences the binding affinity, with electron-withdrawing groups potentially enhancing interactions within the kinase active site. The data from differential scanning fluorimetry (DSF) assays, which measure the change in the thermal denaturation temperature (ΔTm) of the kinase upon ligand binding, quantitatively support these observations. A higher ΔTm value indicates a more stable protein-ligand complex.

Table 1: Kinase Inhibition Data for Substituted 4-(3-phenyloxetan-3-yl)phenol Derivatives against CAMK1G

| Compound ID | Aryl Substituent | Substituent Type | ΔTm (°C) at 10 µM | Reference |

|---|---|---|---|---|

| 20c | 4-CF3 | Electron-Withdrawing | 5.8 | mdpi.com, nih.gov |

| 20e | 4-CN | Electron-Withdrawing | 5.2 | mdpi.com, nih.gov |

| 20d | 4-OCH3 | Electron-Donating | < 2 | mdpi.com, nih.gov |

| 20b | 2,4-difluoro | Electron-Withdrawing (with potential steric effects) | < 2 | mdpi.com, nih.gov |

Identification of Key Structural Determinants for Kinase Interaction

The interaction of this compound derivatives with the kinase active site is governed by several key structural features. The oxetane moiety itself is a primary determinant due to its unique properties.

The oxygen atom of the oxetane ring is a potent hydrogen bond acceptor. mdpi.comnih.gov This is attributed to the strained C-O-C bond angle, which increases the exposure of the oxygen's lone pair electrons. mdpi.comnih.gov This allows the oxetane to form strong hydrogen bonds, a critical interaction for anchoring inhibitors to the hinge region of the kinase. nih.gov The hinge region's backbone atoms provide crucial hydrogen bond donors and acceptors for ATP binding, and inhibitors that can mimic these interactions are often effective. nih.gov The oxetane's ability to act as a hydrogen bond acceptor is comparable to that of many carbonyl groups, making it an effective bioisostere. mdpi.comnih.gov

The phenol (B47542) group of the scaffold also serves as a key interaction point, capable of forming hydrogen bonds with amino acid residues in the kinase active site. Furthermore, the aryl ring itself can participate in hydrophobic interactions within the ATP-binding pocket. The specific substitution pattern on this ring, as discussed in the previous section, then fine-tunes these interactions.

Design Principles for Modulating Enzyme Inhibitory Activity

The rational design of kinase inhibitors based on the this compound scaffold involves several key principles aimed at optimizing their potency, selectivity, and pharmacokinetic properties.

One of the fundamental design principles is the concept of bioisosterism . The oxetane ring is frequently employed as a nonclassical isostere for a carbonyl group or a gem-dimethyl group. mdpi.comnih.govacs.org This substitution can lead to improved metabolic stability and aqueous solubility while maintaining or even enhancing binding affinity. acs.org The oxetane's ability to act as a strong hydrogen bond acceptor allows it to mimic the interactions of a carbonyl oxygen with the kinase hinge region. nih.gov

Another key principle is the modulation of physicochemical properties through substitution. As demonstrated in the SAR studies, the electronic nature of substituents on the aryl ring can significantly impact kinase affinity. mdpi.comnih.gov Medicinal chemists can strategically install electron-withdrawing or electron-donating groups to optimize electronic complementarity with the target's active site. Beyond electronics, substituents can also be used to fine-tune properties like lipophilicity (LogP) and solubility, which are critical for drug-likeness. The incorporation of the polar oxetane motif itself is a strategy to reduce lipophilicity and improve solubility compared to more greasy carbocyclic analogs. acs.org

Structure-based drug design and molecular modeling are also integral to the design process. Computational docking studies can predict the binding mode of this compound derivatives within a kinase's active site, helping to identify key interactions and guide the design of new analogs with improved affinity. nih.govaccscience.com These models can highlight opportunities for additional hydrogen bonds, hydrophobic interactions, or the exploitation of specific pockets within the active site. For example, understanding the spatial orientation of the oxetane's oxygen can allow for its optimal positioning to interact with a hydrogen bond donor in the hinge region.

By applying these principles, researchers can systematically modify the this compound scaffold to develop potent and selective kinase inhibitors with desirable therapeutic properties.

Advanced Applications and Future Research Directions for 4 Oxetan 3 Yl Phenol

Utility of 4-(Oxetan-3-yl)phenol as a Key Building Block in Complex Molecular Synthesis

This compound serves as a foundational component for constructing intricate molecular architectures, primarily due to its bifunctional nature. The phenolic hydroxyl group provides a handle for a wide array of chemical transformations, such as etherification, esterification, and cross-coupling reactions, while the oxetane (B1205548) ring imparts desirable properties to the final molecule.

A key application is its use in the synthesis of 3,3-diaryloxetanes. For instance, a multi-step synthesis can lead to compounds like 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol (14). mdpi.com This intermediate is particularly useful as its phenolic hydroxyl can be converted into a triflate group, creating 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenyl trifluoromethanesulfonate (B1224126) (15). mdpi.comnih.gov This triflate is an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the introduction of various amine-containing fragments. mdpi.com This strategy allows for the systematic construction of a library of derivatives from a common advanced intermediate, showcasing the modularity that this compound provides in complex synthesis.

The synthesis of such building blocks often starts from simpler materials like oxetan-3-one. A nucleophilic addition of a protected bromophenyl organolithium species to oxetan-3-one, followed by a Friedel-Crafts-type reaction with phenol (B47542), yields the diaryloxetane core. mdpi.com This step-wise assembly highlights the strategic importance of having a robust building block like this compound or its precursors in the synthetic chemist's toolbox.

Strategic Exploration of Chemical Space Through Oxetane-Containing Scaffolds

The incorporation of oxetane-containing scaffolds, often derived from this compound, is a deliberate strategy to explore novel regions of chemical space. nih.govnih.gov The oxetane ring is increasingly recognized as a "non-classical isostere" of commonly used functional groups like carbonyls and gem-dimethyl groups. acs.orgmdpi.com This substitution can profoundly and beneficially alter a molecule's properties. researchgate.net

Replacing a gem-dimethyl group with an oxetane can block sites of metabolic oxidation without the associated increase in lipophilicity. acs.orgnih.gov Compared to a carbonyl group, the oxetane ring acts as a competent hydrogen bond acceptor while offering improved metabolic stability and a different three-dimensional profile. mdpi.comnih.gov These modifications can lead to significant improvements in a drug candidate's pharmacokinetic profile, including aqueous solubility, metabolic clearance, and membrane permeability. nih.govresearchgate.net

Table 1: Physicochemical Property Modulation by Oxetane Scaffolds

| Property | Effect of Oxetane Incorporation | Rationale | Reference |

| Aqueous Solubility | Generally Increased | The high polarity of the ether linkages enhances interaction with water. | nih.govresearchgate.net |

| Lipophilicity (LogP/LogD) | Generally Decreased | Replacement of carbon with a more polar oxygen atom reduces overall lipophilicity. | nih.govresearchgate.net |

| Metabolic Stability | Generally Increased | The oxetane ring is often more resistant to metabolic enzymes (e.g., CYPs) than gem-dimethyl or other alkyl groups. | nih.govresearchgate.netacs.org |

| Hydrogen Bond Acceptance | Strong | The lone pairs on the oxetane oxygen are effective hydrogen bond acceptors, mimicking a carbonyl group. | mdpi.comnih.gov |

| Molecular Conformation | Increased 3D-character | Introduces a puckered, sp³-rich motif, moving away from planar structures. | acs.orgnih.gov |

Integration of this compound into Diverse Heterocyclic Systems and Molecular Architectures

The this compound framework is readily integrated into a vast range of heterocyclic systems, a critical task in medicinal chemistry as heterocycles are core components of many pharmaceuticals. beilstein-journals.org A prime example is the synthesis of novel kinase inhibitors. mdpi.comnih.gov

Starting from the triflate derivative of 4-(3-(4-(benzyloxyphenyl)oxetan-3-yl)phenol, researchers have employed Buchwald-Hartwig amination to couple it with various anilines. mdpi.com Subsequent deprotection of the benzyl (B1604629) group yields a series of 4-(3-(4-(arylamino)phenyl)oxetan-3-yl)phenol derivatives. mdpi.com This approach allows for the systematic exploration of how different substituents on the aniline (B41778) ring affect biological activity. For example, derivatives with electron-withdrawing groups like -CF₃ and -CN have shown significant interaction with kinases like CAMK1G, whereas electron-donating groups were detrimental. nih.gov

This modular synthesis enables the creation of libraries of diverse molecular architectures built around the central oxetane-phenol core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. mdpi.com

Table 2: Examples of Heterocyclic Systems Derived from a this compound Scaffold

| Derivative Name | R Group on Arylamine | Synthetic Method | Application/Target | Reference |

| 4-(3-(4-(phenylamino)phenyl)oxetan-3-yl)phenol | H | Buchwald-Hartwig Coupling | Kinase Inhibitor Scaffold | mdpi.comnih.gov |

| 4-(3-(4-((2,4-difluorophenyl)amino)phenyl)oxetan-3-yl)phenol | 2,4-di-F | Buchwald-Hartwig Coupling | Kinase Inhibitor Scaffold | mdpi.com |

| 4-(3-(4-((4-(trifluoromethyl)phenyl)amino)phenyl)oxetan-3-yl)phenol | 4-CF₃ | Buchwald-Hartwig Coupling | Kinase Inhibitor (CAMK1G) | nih.gov |

| 4-((4-(3-(4-hydroxyphenyl)oxetan-3-yl)phenyl)amino)benzonitrile | 4-CN | Buchwald-Hartwig Coupling | Kinase Inhibitor (CAMK1G) | mdpi.comnih.gov |

Emerging Synthetic Methodologies for Accessing Structurally Diverse Oxetane Derivatives

While the functionalization of pre-existing building blocks like this compound is powerful, the broader expansion of oxetane chemistry relies on the development of novel synthetic methods to create the ring itself with diverse substitution patterns. acs.orgresearchgate.net The inherent ring strain of oxetanes makes their synthesis a challenge, often requiring intramolecular cyclization of 1,3-diols or their equivalents. acs.org

Recent advances have provided more efficient and versatile routes:

Photochemical [2+2] Cycloadditions (Paternò-Büchi reaction): This classic method involves the reaction of a carbonyl compound with an alkene to form an oxetane. Modern variations utilize visible light, making the process more accessible and scalable. acs.org

Metal-Catalyzed Ring Expansions: Methods to expand epoxides into oxetanes using sulfonium (B1226848) ylides provide a reliable pathway to 3-substituted and 3,3-disubstituted oxetanes. acs.orgnih.gov

C-H Functionalization: Direct C-H functionalization of simpler, abundant alcohols offers a highly step-economical route to complex oxetanes, bypassing the need for pre-functionalized starting materials. acs.org

Defluorosulfonylation: Recently developed oxetane sulfonyl fluorides can act as precursors to 4-membered ring carbocations under mild thermal conditions, allowing for coupling with a wide range of nucleophiles to create novel 3,3-disubstituted oxetanes. acs.org

These emerging methodologies are crucial for expanding the accessible chemical space of oxetane derivatives, providing novel building blocks that go beyond the substitution patterns available through traditional methods. nih.govthieme-connect.com

Table 3: Comparison of Modern Oxetane Synthesis Methodologies

| Synthetic Method | Key Features | Advantages | Limitations | Reference |

| Intramolecular Williamson Ether Synthesis | Cyclization of a 1,3-halohydrin or equivalent. | Well-established, reliable for many substrates. | Requires multi-step synthesis of precursors. | acs.orgacs.org |

| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. | Direct formation of the ring, accesses unique structures. | Regio- and stereoselectivity can be challenging. | acs.org |

| Epoxide Ring Expansion | Reaction of epoxides with sulfonium/sulfoxonium ylides. | Good for 3-substituted oxetanes. | Substrate scope can be limited. | acs.org |

| Alcohol C-H Functionalization | Direct conversion of a C-H bond to a C-C bond for cyclization. | High step-economy, uses simple starting materials. | Requires specific catalysts and directing groups. | acs.org |

| Defluorosulfonylation | Generation of oxetane carbocation from sulfonyl fluoride (B91410). | Mild conditions, broad nucleophile scope, divergent synthesis. | Requires synthesis of specialized sulfonyl fluoride reagents. | acs.org |

Outlook on the Expansion of Oxetane Chemistry in Academic Research

The future of oxetane chemistry in academic and industrial research appears exceptionally bright. nih.govrsc.org The unique and beneficial properties imparted by the oxetane motif have solidified its place as a valuable component in the medicinal chemist's toolbox. acs.org Its growing presence in preclinical and clinical drug candidates is a testament to its utility. acs.orgnih.govnih.gov

Future academic research will likely focus on several key areas:

Development of Novel Synthetic Methods: Continued innovation in creating oxetane rings, particularly enantioselective methods and those that allow for late-stage functionalization of complex molecules, will remain a high priority. acs.orgacs.org

Creation of New Building Blocks: The synthesis and commercialization of a wider array of functionalized oxetane building blocks will empower more researchers to incorporate these motifs into their discovery programs. acs.orgnih.gov

Exploration of New Isosteric Relationships: Deeper investigation into the use of oxetanes as isosteres for other functional groups beyond carbonyls and gem-dimethyl groups will open new avenues in drug design.

Application in Materials Science: While medicinal chemistry has been the primary driver, the unique properties of oxetanes, such as their polarity and ability to act as polymerization monomers, will likely see expanded use in materials science. thieme-connect.com

The symbiotic relationship between the development of new synthetic tools and the application of oxetanes in functional molecules will continue to drive innovation, ensuring that this small, strained ring plays an increasingly important role in science. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Oxetan-3-yl)phenol and its derivatives?

- Methodological Answer : The synthesis often involves coupling reactions such as the Buchwald–Hartwig reaction using triflates or aryl halides. For example, 4-(3-(4-(phenylamino)phenyl)oxetan-3-yl)phenol was synthesized via palladium-catalyzed coupling of oxetan-3-yl triflates with aniline derivatives, followed by deprotection steps . Friedel–Crafts alkylation of oxetan-3-ols with phenols using lithium catalysts is another route, yielding 3,3-diaryloxetanes . Key factors include solvent choice (e.g., 1,4-dioxane for stability), temperature control (80–100°C), and catalysts like Pd/C or CuI .

Q. How can spectroscopic techniques characterize this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, -NMR of 4-(3-(4-(phenylamino)phenyl)oxetan-3-yl)phenol shows characteristic oxetane proton signals at δ 5.13 ppm (singlet, 4H), while aromatic protons appear between δ 6.82–7.53 ppm . High-resolution mass spectrometry (HR-MS) confirms molecular weights, such as ESI-MS [M−H]⁻ at m/z 316.2 for CHNO . High-performance liquid chromatography (HPLC) with retention times (e.g., 7.618 min) ensures purity (>95%) .

Q. What electrophilic reactions are feasible for modifying the phenolic ring in this compound?

- Methodological Answer : The phenolic ring undergoes electrophilic substitution (e.g., halogenation, nitration) due to its electron-rich nature. For example, nitration of similar phenols yields 2,4-dinitro derivatives under HNO/HSO conditions at 0–5°C . Halogenation with Cl or Br in acetic acid generates para-substituted products, though steric effects from the oxetane ring may influence regioselectivity .

Advanced Research Questions

Q. How does the oxetane ring modulate the electronic and steric properties of this compound?

- Methodological Answer : The oxetane ring introduces steric constraints and electron-withdrawing effects, altering reaction pathways. Computational studies (e.g., density functional theory, DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution. For instance, the oxetane’s sp-hybridized oxygen reduces electron density on the adjacent phenyl ring, affecting nucleophilic aromatic substitution rates . Experimental validation includes comparing reaction kinetics of oxetane-containing phenols with non-oxetane analogs .

Q. What strategies optimize catalytic systems for synthesizing this compound derivatives?

- Methodological Answer : Catalyst screening (e.g., Pd/C, CuI) and ligand optimization (e.g., Xantphos for Buchwald–Hartwig reactions) are critical. In one study, Pd(OAc) with SPhos ligand achieved 85% yield in oxetane-aryl coupling . Solvent effects are also pivotal: polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates, while protic solvents (ethanol) improve deprotection efficiency . Kinetic studies under varying temperatures (60–120°C) and pressures (H or inert gas) can further refine conditions .

Q. How can computational methods predict the environmental persistence of this compound?

- Methodological Answer : Use quantum mechanical calculations (e.g., COSMO-RS) to estimate octanol-water partition coefficients (log K) and biodegradability. Comparative studies with structurally similar alkylphenols (e.g., 4-tert-octylphenol) suggest moderate persistence (half-life >60 days in water) due to steric hindrance from the oxetane ring . Experimental validation via aerobic/anaerobic biodegradation assays (e.g., OECD 301F) is recommended to assess microbial degradation pathways .

Q. What are the challenges in resolving contradictory data on reaction yields for oxetane-containing phenols?

- Methodological Answer : Contradictions often arise from impurities in starting materials or solvent effects. For example, Friedel–Crafts reactions using LiNTf vs. FeCl catalysts show yield discrepancies (54–85%) due to competing side reactions . Systematic reproducibility studies with controlled moisture levels (<50 ppm HO) and inert atmospheres (N) are essential. Advanced analytical tools (e.g., in situ IR spectroscopy) can monitor intermediate formation and identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.